6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate
Description
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Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO4S2/c1-10-8-24-17(19-10)25-9-13-6-14(20)15(7-22-13)23-16(21)11-3-2-4-12(18)5-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCWDHPFVQSASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a thiazole ring, a pyran moiety, and a bromobenzoate group, all of which contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C18H18BrN2O4S
- Molecular Weight : Approximately 420.31 g/mol
- CAS Number : 896305-67-2
The presence of diverse functional groups in its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The thiazole component may facilitate interactions with enzymes involved in metabolic pathways, while the pyran and bromobenzoate groups can enhance binding affinity and specificity.
In Vitro Studies
Recent studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor , which is significant for therapeutic applications in neurodegenerative diseases such as Alzheimer's. For instance, compounds with similar structures have shown promising AChE inhibitory activity, suggesting that this compound may exhibit similar effects.
Example Data from Studies
| Compound | IC50 Value (µM) | Biological Activity |
|---|---|---|
| 6-(Thiazole derivative) | 2.7 | AChE Inhibition |
| Similar Coumarin Derivatives | Varies (up to 5.0) | AChE Inhibition |
Case Studies
- Alzheimer’s Disease Research :
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Antimicrobial Activity :
- Preliminary investigations into the antimicrobial properties of related compounds suggest that they may possess significant antibacterial effects, particularly against Gram-positive bacteria. This is crucial for developing new antibiotics amid rising antibiotic resistance.
Computational Predictions
In silico studies have been employed to predict the bioactivity of this compound using molecular docking techniques. These studies aim to elucidate the binding interactions between the compound and target proteins, providing insights into its pharmacodynamics.
Key Findings
- Molecular docking simulations indicate that the compound can effectively bind to active sites of target enzymes, potentially leading to inhibition or modulation of their activity.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves several steps:
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Preparation of Thiazole Intermediate :
- Reaction of 4-methylthiazole with thiol reagents under controlled conditions.
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Formation of Pyran Ring :
- Aldehyde and ketone reactions in the presence of a base.
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Final Coupling :
- Esterification reaction between the thiazole and pyran intermediates with 3-bromobenzoic acid using dehydrating agents like DCC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
